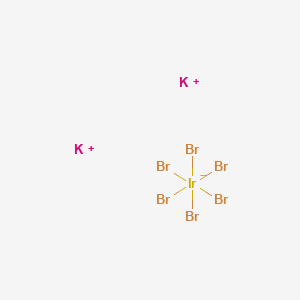

六溴合铱(IV)钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium hexabromoiridate(IV) is a chemical compound with the molecular formula Br6IrK2 . It has a molecular weight of 749.838 g/mol . The compound is black in color and crystalline in form .

Synthesis Analysis

A new method of synthesis of potassium hexabromoiridate(IV) was developed . The synthesis process involved the use of K2[IrCl6] and KBr, which were heated until the solution changed color from dark red to light green . The solution was then evaporated to a minimum volume and concentrated HBr was added .Molecular Structure Analysis

The complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods . The crystallographic parameters are: a = 10.298(5) Å, V = 1092.1 Å 3, Z = 4, space group Fm3m, ρ(calcd) = 4.560 g/cm 3 .Physical And Chemical Properties Analysis

Potassium hexabromoiridate(IV) is a black crystalline solid . It has a molecular weight of 749.86 . The compound is hygroscopic .科学研究应用

Homogeneous Catalysis

Potassium hexabromoiridate(IV) is recognized as a precious metal compound that serves as a homogeneous catalyst . This application is crucial in various chemical reactions where the catalyst and the reactants are in the same phase, typically liquid. It facilitates reactions by providing an alternative pathway with a lower activation energy.

Coordination Chemistry

The compound is used extensively in coordination chemistry to synthesize complex salts with bromides and chlorides of metals in the +4 oxidation state . These salts often have structures similar to the K2[PtCl6] type, which are of significant interest for their unique chemical and physical properties.

Spectroscopic Analysis

Potassium hexabromoiridate(IV) has been studied using X-ray diffraction , elemental analyses , and electronic absorption , IR , and Raman spectroscopy methods . These techniques are essential for understanding the electronic structure and bonding characteristics of the compound, which can be applied in material science and molecular engineering.

Crystallography

The compound’s crystallographic parameters have been determined, such as its lattice constant and space group, which are vital for the study of crystalline materials . This information is used to predict and explain various physical attributes like thermal and electrical conductivity.

Thermal Decomposition Studies

Potassium hexabromoiridate(IV) has been the subject of research to understand its thermal decomposition in an inert atmosphere . The knowledge gained from these studies can be applied to the safe handling and storage of the compound, as well as in the design of thermal processes in industrial applications.

Synthesis of Molecular Borromean Rings

This compound has been used in the selective synthesis of iridium(III)-derived molecular Borromean rings . These structures are a fascinating subject of study in supramolecular chemistry due to their non-interlocking yet inseparable rings, which have potential applications in nanotechnology and molecular machines.

Electrochemiluminescence Labels

Potassium hexabromoiridate(IV) is involved in creating highly efficient electrochemiluminescence labels comprising iridium(III) complexes . These labels have applications in bioassays and medical diagnostics, where they are used for the detection of various biological markers.

Development of New Synthesis Methods

Research has been conducted to develop new methods for synthesizing Potassium hexabromoiridate(IV), which can lead to more efficient and cost-effective production processes . This is particularly important for the large-scale industrial use of the compound in various applications mentioned above.

安全和危害

作用机制

Mode of Action

It is known that the compound can undergo thermal decomposition in an inert atmosphere .

Pharmacokinetics

As an inorganic compound, its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

It has been observed that the compound undergoes thermal decomposition, resulting in the formation of potassium bromide and metallic iridium .

Action Environment

The action, efficacy, and stability of potassium hexabromoiridate(IV) can be influenced by various environmental factors. For instance, the compound’s thermal decomposition is observed in an inert atmosphere .

属性

IUPAC Name |

dipotassium;hexabromoiridium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYABYRTHADQA-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6IrK2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexabromoiridate(IV) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。